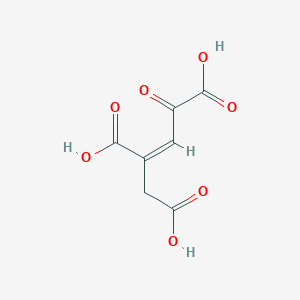
4-Carboxy-2-oxo-3-hexenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid is a tricarboxylic acid and an enone. It is a conjugate acid of a (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions
4-Carboxy-2-oxo-3-hexenedioate is involved in several enzymatic pathways, particularly in the degradation of phenolic compounds. It acts as a substrate for the enzyme 2-oxo-3-hexenedioate decarboxylase (EC 4.1.1.77), which catalyzes the conversion of this compound to 2-oxopent-4-enoate and carbon dioxide. This reaction is part of the meta-cleavage pathway utilized by certain bacteria for the breakdown of aromatic compounds, which is crucial for bioremediation processes .
| Enzyme | Reaction | Substrate | Product |
|---|---|---|---|
| 2-Oxo-3-Hexenedioate Decarboxylase | 3E 2 oxohex 3 enedioate+H+→2 oxopent 4 enoate+CO2 | This compound | 2-Oxopent-4-enoate |
Metabolic Pathways
Research indicates that this compound plays a role in the metabolic pathways of microorganisms, such as Calothrix sp., where it participates in the enzymatic conversion processes that enhance energy production and metabolic efficiency. Studies have shown that the presence of this compound can influence the metabolic balance in fungal species like Penicillium digitatum, affecting their growth and pathogenicity .
Bioremediation
The ability of certain bacteria to utilize this compound in degrading phenolic pollutants presents opportunities for bioremediation strategies. By employing these microorganisms in contaminated environments, it is possible to reduce toxic phenolic compounds, thus mitigating environmental pollution .
Soil Health Improvement
In agricultural contexts, the application of microbial strains capable of metabolizing this compound can enhance soil health by promoting nutrient cycling and improving plant growth conditions. The degradation of harmful substances contributes to healthier soil microbiomes, which are essential for sustainable agriculture .
Case Study 1: Biodegradation of Phenolic Compounds
A study conducted on Pseudomonas putida demonstrated the efficacy of using this compound as a substrate for degrading chlorophenols. The results indicated a significant reduction in chlorophenol concentration within a week when this compound was introduced into the culture medium, showcasing its potential for environmental cleanup applications .
Case Study 2: Metabolic Engineering
In another research effort, metabolic engineering techniques were employed to enhance the production of this compound in Escherichia coli. This engineered strain exhibited improved yields of this compound, which were then utilized to evaluate its effects on various metabolic pathways, further confirming its role as a key intermediate in biochemical processes .
Eigenschaften
Molekularformel |
C7H6O7 |
|---|---|
Molekulargewicht |
202.12 g/mol |
IUPAC-Name |
(Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)(H,13,14)/b3-1- |
InChI-Schlüssel |
POTZSFVTPSBXLW-IWQZZHSRSA-N |
SMILES |
C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |
Isomerische SMILES |
C(/C(=C/C(=O)C(=O)O)/C(=O)O)C(=O)O |
Kanonische SMILES |
C(C(=CC(=O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















